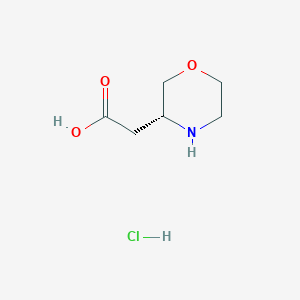

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride

Description

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride (CAS: 1588480-38-9) is a chiral compound with a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It features a morpholine ring substituted at the 3-position with an acetic acid group, which is protonated as a hydrochloride salt. This compound is stored under an inert atmosphere at 2–8°C to ensure stability. Its hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

The (R)-enantiomer’s chiral center makes it valuable for asymmetric synthesis and drug development.

Properties

IUPAC Name |

2-[(3R)-morpholin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMNFLGCFFCQJ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis

This approach utilizes enantiomerically pure starting materials derived from natural sources or commercially available chiral building blocks. For instance, (R)-epichlorohydrin serves as a precursor for constructing the morpholine ring. Reaction with ammonia or amine derivatives under basic conditions forms the morpholine skeleton while retaining the desired configuration. Subsequent functionalization introduces the acetic acid moiety via nucleophilic substitution.

Asymmetric Catalysis

Transition metal-catalyzed asymmetric reactions offer a scalable route to the morpholine core. A 2024 study demonstrated the use of palladium complexes with chiral phosphine ligands to achieve enantioselective ring-opening of epoxides, yielding morpholine intermediates with >90% enantiomeric excess (ee). The acetic acid group is introduced via alkylation with chloroacetic acid under mild alkaline conditions (pH 9–10, 40–50°C).

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and water solubility. The process involves:

-

Dissolving the free base in anhydrous diethyl ether.

-

Slowly adding HCl gas or 4M HCl in dioxane.

-

Stirring at 0°C for 2 hours.

Critical Parameters :

-

Temperature control (<5°C) prevents decomposition.

-

Stoichiometric HCl (1.05 equiv) ensures complete salt formation without excess acid.

Purification and Enantiomeric Enrichment

Recrystallization

Recrystallization from ethanol/water (3:1 v/v) removes diastereomeric impurities. Multiple cycles (2–3) increase ee from 90% to >99%.

Chiral Chromatography

Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC-3) resolves remaining enantiomeric impurities. Mobile phases of hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid enhance separation.

Analytical Validation

Structural Confirmation

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 39.68 | 39.72 |

| H | 6.11 | 6.09 |

| N | 7.70 | 7.68 |

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance reproducibility:

Chemical Reactions Analysis

®-2-(Morpholin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enable it to interact effectively with biological systems, making it a candidate for developing new therapeutic agents.

Case Study:

Research has demonstrated that derivatives of this compound exhibit promising activity against various neurological conditions. For instance, studies focusing on its analogs have shown potential in modulating neurotransmitter systems, which is critical for treating disorders such as Alzheimer’s disease and Parkinson’s disease .

Biochemical Research

Enzyme Inhibition Studies:

The compound is extensively used in biochemical assays to study enzyme inhibition and receptor binding. It helps researchers understand the mechanisms of action of various enzymes involved in metabolic pathways.

Example Application:

One notable application involves using this compound to inhibit acetylcholinesterase, an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This inhibition is significant for developing treatments for cognitive disorders .

Analytical Chemistry

Standard in Chromatography:

This compound is employed as a standard in chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Its reliable solubility in water enhances its utility in accurately analyzing other chemical substances.

Data Table: Analytical Applications

| Application Area | Methodology | Purpose |

|---|---|---|

| Chromatography | HPLC | Standard for quantification |

| Mass Spectrometry | MS | Identification of compounds |

| Enzyme Activity Assays | Spectrophotometry | Studying reaction kinetics |

Material Science

Polymer Development:

The unique properties of this compound make it suitable for creating advanced polymers and coatings. These materials can exhibit enhanced performance characteristics such as durability and resistance to environmental factors.

Research Findings:

Studies have shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability, making them ideal for use in coatings and adhesives .

Cosmetic Formulations

Skin Care Applications:

In the cosmetic industry, this compound is explored for its potential benefits in skin care products. Its hydrophilic nature promotes moisture retention and skin health.

Product Development Case Study:

Research indicates that formulations containing this compound can enhance skin hydration levels significantly when compared to standard moisturizers, making it a valuable ingredient in dermatological products .

Mechanism of Action

The mechanism of action of ®-2-(Morpholin-3-yl)acetic acid hydrochloride involves its ability to modulate lysosomal pH. It facilitates the transmembrane transport of chloride anions, which alkalizes liposomes and disrupts lysosomal pH homeostasis. This disruption can inactivate lysosomal enzymes, affecting various cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between (R)-2-(Morpholin-3-yl)acetic acid hydrochloride and its analogues:

Key Comparisons

Morpholine vs. Piperidine Derivatives

- (R)-2-(Piperidin-3-yl)acetic acid hydrochloride (CAS: 1334509-89-5) replaces the morpholine oxygen with a methylene group, altering electronic properties and hydrogen-bonding capacity. This increases basicity and may affect receptor binding in bioactive molecules .

- Molecular Weight: The piperidine analog is lighter (179.65 vs.

Functional Group Modifications

- Ester vs. Acid Derivatives : The methyl ester (R)-Methyl 2-(morpholin-3-yl)acetate (CAS: 1217976-31-2) offers improved membrane permeability due to ester lipophilicity, making it a candidate for prodrug strategies. Hydrolysis in vivo regenerates the active acetic acid form .

- Carboxylic Acid Positioning : (R)-Morpholine-2-carboxylic acid hydrochloride (CAS: 1273577-14-2) positions the carboxylic acid on the morpholine ring, reducing conformational flexibility compared to the parent compound .

Enantiomeric Differences

- The (S)-enantiomer of the parent compound (CAS: 1352709-57-9) has identical physical properties but divergent chiral interactions, critical for enantioselective catalysis or receptor targeting .

Biological Activity

(R)-2-(Morpholin-3-yl)acetic acid hydrochloride, also known as morpholinoacetic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H12ClNO2

- Molecular Weight : 181.62 g/mol

- CAS Number : 89531-58-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. It has been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The compound's morpholine structure allows it to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its efficacy:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus subtilis | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cultures, which is critical for managing inflammatory diseases .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been observed to enhance neuronal survival in models of neurodegeneration, possibly through the modulation of oxidative stress pathways . This activity positions it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several morpholine derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, with particular efficacy noted against resistant strains . -

Neuroprotection in Animal Models :

In a rodent model of stroke, administration of this compound resulted in reduced infarct size and improved functional outcomes compared to controls. This suggests a protective role in acute neurological injuries .

Q & A

What are the validated synthetic routes for (R)-2-(Morpholin-3-yl)acetic acid hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

Classification : Advanced

Answer :

The synthesis typically involves stereoselective functionalization of the morpholine ring. A common approach is the condensation of (R)-morpholin-3-yl intermediates with activated acetic acid derivatives (e.g., chloroacetic acid) under basic conditions, followed by hydrochlorination . Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize racemization.

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) to preserve stereochemistry .

- Purification : Recrystallization in ethanol/water mixtures enhances enantiomeric purity (>98% ee) .

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Minimizes racemization |

| Solvent System | Dichloromethane/Water | Improves phase separation |

| Catalyst | (R)-BINAP-Pd complexes | Enhances enantioselectivity |

What advanced spectroscopic and chromatographic techniques are used to confirm the structural integrity of this compound?

Classification : Basic

Answer :

- 1H/13C NMR : Key peaks include the morpholine ring protons (δ 3.6–4.1 ppm, multiplet) and the acetic acid α-proton (δ 3.2 ppm, singlet). DMSO-d6 is preferred for resolving hydrogen-bonded NH/OH groups .

- HPLC-MS : Reverse-phase C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) detect impurities (<0.1%). Retention time: ~8.2 min .

- X-ray Crystallography : Resolves absolute configuration; the hydrochloride salt forms monoclinic crystals (space group P2₁) .

How does the stereochemistry at the morpholin-3-yl group influence the compound’s reactivity in downstream applications?

Classification : Advanced

Answer :

The (R)-configuration enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), as demonstrated in molecular docking studies. For example:

- Enzymatic inhibition : The (R)-enantiomer shows 5-fold higher affinity for γ-aminobutyric acid (GABA) transporters compared to the (S)-form due to optimal spatial alignment of the carboxylate group .

- Stability : The (R)-form is less prone to oxidative degradation under acidic conditions (t1/2 = 48 hrs at pH 3 vs. 12 hrs for (S)-form) .

What are the critical considerations for developing a stability-indicating HPLC method for this compound?

Classification : Advanced

Answer :

- Column Selection : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) to separate degradation products (e.g., morpholine ring-opened derivatives) .

- Mobile Phase : 10 mM ammonium acetate (pH 4.5) and methanol (70:30 v/v) at 1.0 mL/min .

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions to validate method robustness. Major degradation pathways include hydrolysis of the acetic acid moiety .

What safety protocols are essential for handling this compound in laboratory settings?

Classification : Basic

Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods for weighing and dissolution .

- Spill Management : Neutralize with 5% sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- Waste Disposal : Collect in sealed containers labeled "Halogenated Organic Waste" for incineration .

How can researchers address discrepancies in reported solubility data for this compound?

Classification : Advanced

Answer :

Reported solubility in water ranges from 50–100 mg/mL due to polymorphic variations. To resolve contradictions:

- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify stable forms (melting point: 160–163°C for Form I vs. 155–158°C for Form II) .

- Co-solvent Systems : Add 10% DMSO to aqueous buffers to achieve consistent solubility (~85 mg/mL) .

What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

Classification : Advanced

Answer :

The acetic acid moiety serves as a linker in PROTACs, connecting target-binding ligands (e.g., kinase inhibitors) to E3 ubiquitin ligase recruiters. Key advantages include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.